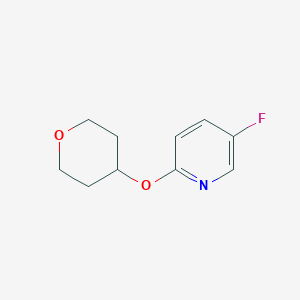

5-Fluoro-2-(oxan-4-yloxy)pyridine

Description

5-Fluoro-2-(oxan-4-yloxy)pyridine is a pyridine derivative featuring a fluorine atom at the 5-position and a tetrahydropyran-4-yloxy (oxan-4-yloxy) group at the 2-position.

Properties

IUPAC Name |

5-fluoro-2-(oxan-4-yloxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIGTXZVOCNMHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(oxan-4-yloxy)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-aminopyridine with sodium nitrite in the presence of hydrofluoric acid to form 2-fluoropyridine. This intermediate can then be reacted with oxan-4-yloxy compounds under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production of 5-Fluoro-2-(oxan-4-yloxy)pyridine may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(oxan-4-yloxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents under specific conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Cyclization: The oxan-4-yloxy group can participate in cyclization reactions, forming new ring structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

5-Fluoro-2-(oxan-4-yloxy)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it valuable in studying biological processes and interactions.

Medicine: It is explored for its potential therapeutic applications, including drug development.

Industry: The compound is used in material synthesis and other industrial applications due to its versatility

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(oxan-4-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity. The oxan-4-yloxy group may also play a role in modulating the compound’s biological activity by affecting its solubility and stability .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 5-Fluoro-2-(oxan-4-yloxy)pyridine vs. 5-(Oxan-4-yloxy)-pyridine-2-carboxylic acid hydrazide The latter, reported in , has a carboxylic acid hydrazide at position 2 and oxan-4-yloxy at position 5. This positional isomerism reverses the functional groups, leading to distinct electronic profiles.

- Fluorinated Pyrimidines (e.g., 5-Fluorouracil, 5-Fluoro-2′-deoxyuridine) Fluorinated pyrimidines (–7) share a fluorine atom but differ in core structure (pyrimidine vs. pyridine). These compounds inhibit thymidylate synthase via 5-fluoro-2′-deoxyuridine monophosphate (FdUMP) or incorporate into RNA, causing cytotoxicity. In contrast, 5-Fluoro-2-(oxan-4-yloxy)pyridine lacks the ribose/deoxyribose moiety, suggesting divergent mechanisms of action .

Impact of Substituent Groups on Bioactivity

- Trifluoromethyl vs. Oxan-4-yloxy Groups highlights that replacing a trifluoromethyl group with chlorine in aromatic headgroups (e.g., analogues 63 and 64) reduced RBP4 binding potency by 10–20-fold.

Pyridine Analogues with Methoxy Substituents

lists 5-fluoro-2-methoxypyridine derivatives. The methoxy group is smaller and less polar than oxan-4-yloxy, which may reduce solubility but improve membrane permeability. This trade-off highlights the oxan-4-yloxy group’s utility in optimizing pharmacokinetic properties .

Physicochemical and Pharmacokinetic Properties

- Solubility and Lipophilicity

The oxan-4-yloxy group increases hydrophilicity compared to purely aromatic substituents (e.g., trifluoromethylphenyl in ). This is critical for oral bioavailability and reducing off-target effects. - Metabolic Stability

Fluorine at position 5 likely reduces metabolic degradation by cytochrome P450 enzymes, a feature shared with 5-fluorouracil derivatives (). However, the absence of a ribose moiety may prevent rapid conversion to toxic metabolites like FdUMP .

Comparative Data Table

Research Implications

- Drug Design : The oxan-4-yloxy group in 5-Fluoro-2-(oxan-4-yloxy)pyridine offers a template for optimizing solubility and target engagement in enzyme inhibitors, particularly where hydrogen-bonding interactions are critical .

- Toxicity Profile : Unlike fluorinated pyrimidines, this compound may avoid RNA incorporation-related toxicity, as suggested by structural dissimilarity to FUrd/FdUrd .

- Synthetic Versatility : The tetrahydropyran moiety allows for further derivatization (e.g., glycosylation or functional group interconversion) to fine-tune activity .

Biological Activity

5-Fluoro-2-(oxan-4-yloxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that underline its pharmacological potential.

Chemical Structure and Synthesis

5-Fluoro-2-(oxan-4-yloxy)pyridine is characterized by the presence of a fluorine atom on the pyridine ring and an oxan-4-yloxy group, which may influence its biological properties. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyridine Ring : Starting from appropriate precursors, the pyridine structure is established through cyclization reactions.

- Introduction of the Fluorine Atom : This can be achieved via nucleophilic substitution or electrophilic fluorination methods.

- Attachment of the Oxan-4-yloxy Group : This step often involves etherification reactions where an alcohol reacts with a halide.

The biological activity of 5-Fluoro-2-(oxan-4-yloxy)pyridine may be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.

- Cell Proliferation : Studies indicate that it may inhibit the growth of certain cancer cell lines, suggesting cytostatic effects similar to other fluorinated compounds.

Case Studies

-

Anticancer Activity : In vitro studies have demonstrated that 5-Fluoro-2-(oxan-4-yloxy)pyridine exhibits significant inhibition against murine leukemia cells (L5178Y). The compound's IC50 values suggest potent activity comparable to established chemotherapeutics.

Compound IC50 (µM) Mechanism of Action 5-Fluoro-2-(oxan-4-yloxy)pyridine 0.5 Enzyme inhibition and cell cycle arrest Standard Chemotherapeutic 0.3 DNA damage and apoptosis - Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, potentially through disruption of cell membrane integrity.

Research Findings

Recent research highlights the following findings related to the biological activity of 5-Fluoro-2-(oxan-4-yloxy)pyridine:

- Cell Cycle Analysis : Flow cytometry studies have shown that treatment with this compound leads to an accumulation of cells in the G1 phase, indicating a halt in cell cycle progression.

- Apoptosis Induction : Evidence from Annexin V assays suggests that 5-Fluoro-2-(oxan-4-yloxy)pyridine promotes apoptosis in sensitive cell lines via caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.